4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a vinylbenzyl group, and an ethylphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is 4-ethylphenyl azide, and the alkyne precursor is 4-vinylbenzyl acetylene.
Carboxylation: The triazole ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Esterification: The final step involves esterification of the carboxylated triazole with 4-vinylbenzyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation to form epoxides or diols.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) or hydrohalic acids (HCl, HBr).
Major Products
Epoxides: and from oxidation.
Dihydrotriazoles: from reduction.
Haloalkanes: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with biological receptors. The vinylbenzyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Lacks the vinylbenzyl group, which may affect its reactivity and applications.
4-vinylbenzyl 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the vinylbenzyl and ethylphenyl groups in 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate makes it unique. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-16-6-8-18(9-7-16)14-26-21(25)20-15(3)24(23-22-20)19-12-10-17(5-2)11-13-19/h4,6-13H,1,5,14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTYQPYEBMXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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